
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid” is a chemical compound with the CAS Number: 2138200-00-5 . It has a molecular weight of 265.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of oxetane derivatives has been explored in various studies . One method involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process requires moderate heating due to the activation energy involved .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C13H15NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving oxetane derivatives have been studied extensively . For instance, the ring expansion of an unsubstituted epoxide was modeled computationally, showing that the formation of the oxetane ring from an epoxide required a certain amount of activation energy . Therefore, moderate heating is typically required for these reactions .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 265.27 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Bioisostere of Carboxylic Acid : The oxetane ring in compounds like 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid can serve as an isostere of the carbonyl moiety. This suggests its potential as a surrogate of the carboxylic acid functional group, which has implications in drug discovery and chemical synthesis (Lassalas et al., 2017).
Scaffolding for Beta-Amino Acids : Efficient synthesis methods for cis- and trans-3-azido-oxetane-2-carboxylates, related to the compound , have been developed. These structures serve as scaffolds for incorporating oxetane-β-amino acids into oligomers, which can be useful in various synthetic applications (Barker et al., 2001).
Diversity in Drug Discovery : The oxetane ring is highlighted for its utility in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group. This versatility allows for the creation of structurally diverse 3-aminooxetanes, opening up possibilities in medicinal chemistry (Hamzik & Brubaker, 2010).
Antibiotic Analogs Synthesis : The synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives involves compounds structurally similar to this compound. These derivatives have been evaluated for their antibacterial activity, demonstrating the compound's relevance in developing new antibiotics (Reddy & Prasad, 2021).
Luminescent Properties in Coordination Polymers : Lanthanide-based coordination polymers, assembled from derivatives of benzoic acids including structures like this compound, have been studied for their crystal structures and photophysical properties. This research provides insights into the potential application of these compounds in materials science (Sivakumar et al., 2011).
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)12(7-17-8-12)13-11(16)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACJLQSZZYSTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

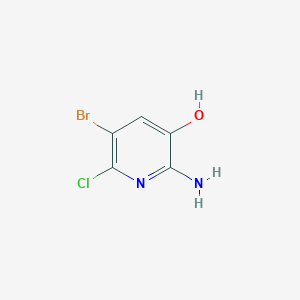

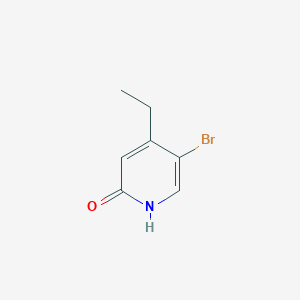
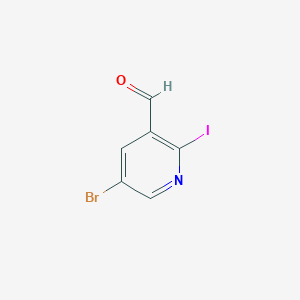
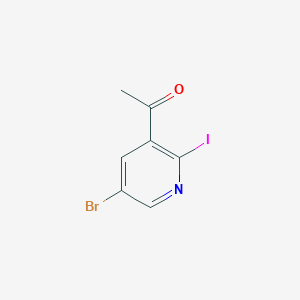
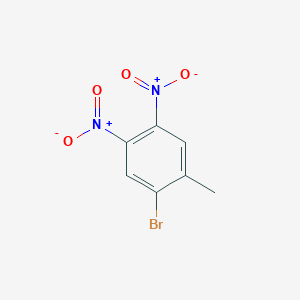


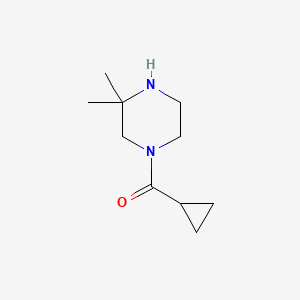

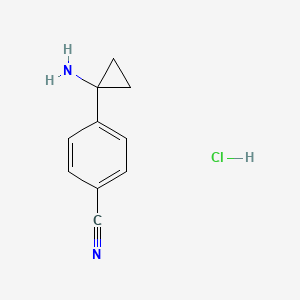
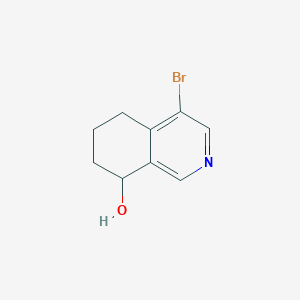
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
